molecular formula C22H19N3O B2526252 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 477544-18-6

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Cat. No.: B2526252
CAS No.: 477544-18-6
M. Wt: 341.414
InChI Key: UCLUUNWEBWNLLJ-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a chemical compound with a molecular formula of C23H21N3O. This compound belongs to the class of benzodiazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide typically involves the condensation of 2-benzyl-1H-1,3-benzodiazole with N-phenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
  • 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide may exhibit unique properties such as higher stability, specific biological activities, or enhanced reactivity in certain chemical reactions. These unique characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(23-18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)24-21(25)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUUNWEBWNLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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